(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine

Pharmaceutical impurity profiling Ticagrelor quality control Analytical reference standards

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS 220353-83-3) is a chiral cyclopropane derivative with the molecular formula C9H10FN and a molecular weight of 151.18. The compound is recognized in the pharmaceutical supply chain as a process-related impurity of the antiplatelet drug Ticagrelor.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 220353-83-3
Cat. No. B1439326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
CAS220353-83-3
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1C(C1N)C2=CC(=CC=C2)F
InChIInChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1
InChIKeyOXGGARNLAOPVNV-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine CAS 220353-83-3: Ticagrelor Impurity Reference Standard


(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine (CAS 220353-83-3) is a chiral cyclopropane derivative with the molecular formula C9H10FN and a molecular weight of 151.18 [1]. The compound is recognized in the pharmaceutical supply chain as a process-related impurity of the antiplatelet drug Ticagrelor . Its procurement is primarily driven by analytical needs in the manufacture and quality control of Ticagrelor active pharmaceutical ingredient (API) and finished dosage forms .

Why Generic Substitution of (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Fails in Regulated Ticagrelor Analysis


Substituting (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine with an in-class analog—such as the structurally similar difluoro analog (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (Ticagrelor EP Impurity E) or an alternative cyclopropanamine—is strictly invalid in regulated analytical workflows. This compound is defined as a specific Ticagrelor process impurity with a unique stereochemical signature ((1R,2S) configuration and a single meta-fluorine substitution on the phenyl ring) [1]. Pharmacopeial monographs mandate the use of a specific reference standard for each listed impurity; the difluoro analog (Impurity E) carries a distinct CAS number and regulatory identity [2]. Using an incorrect impurity standard introduces systematic error in chromatographic retention time alignment and quantitation, potentially leading to non-compliance with regulatory submissions (ANDA/NDA) and invalidation of batch release testing .

Quantitative Evidence for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine Differentiation from Analogs


Structural Differentiation: Single Meta-Fluorine Substitution vs. 3,4-Difluoro Analog (EP Impurity E)

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine bears a single fluorine atom at the meta position of the phenyl ring. This distinguishes it from Ticagrelor EP Impurity E, which possesses a 3,4-difluorophenyl substitution pattern [1]. The two compounds are distinct chemical entities with different CAS numbers: 220353-83-3 (target compound) versus 376608-71-8 (Impurity E mandelate salt) [2]. This structural difference directly affects chromatographic retention behavior and mass spectral fragmentation patterns, making them non-interchangeable as analytical standards .

Pharmaceutical impurity profiling Ticagrelor quality control Analytical reference standards

Regulatory Identity and Pharmacopeial Listing Status

The target compound is recognized as a Ticagrelor process impurity in the pharmaceutical manufacturing chain but is not formally listed as a named impurity (e.g., Impurity A, B, C, D, E) in the European Pharmacopoeia (EP) monograph for Ticagrelor [1]. In contrast, the 3,4-difluoro analog is explicitly designated as EP Impurity E with an established EP Reference Standard (CRS) available through EDQM [2]. This regulatory distinction defines the procurement and usage context: the target compound is utilized as a process-specific impurity marker for in-process control and method development, whereas Impurity E is a pharmacopeial reference standard required for official batch release testing per EP monograph 3087 [3].

Pharmacopeial compliance Regulatory submissions Impurity reference standards

Analytical Traceability and Purity Determination Requirements

The publication by Bhavaraju et al. (2022) established that quantitative proton NMR (qHNMR) methodology can simultaneously determine both free base stoichiometry and counterion content for Ticagrelor process impurities, using ethylene carbonate as an internal standard [1]. While the study focused on the difluoro analog (RC A / Impurity E), the same qHNMR approach is applicable to the target compound for accurate purity determination [2]. The study emphasized that accurate stoichiometric measurement of process impurities serves to enhance product quality in Ticagrelor API manufacturing [3].

Quantitative NMR (qHNMR) Reference standard qualification Pharmaceutical quality control

Salt Form and Physical Form Considerations for Analytical Use

(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine is available as the free base (CAS 220353-83-3, MW 151.18) . It also exists as the mandelate salt (Ticagrelor Impurity 90, CAS N/A, MW 303.3) and the hydrochloride salt (CAS 1643378-58-8) . The choice of salt form directly affects the quantitative composition of the reference standard, as the counterion contributes additional mass not accounted for in free base-based calculations. The Bhavaraju et al. study highlights the importance of accurate stoichiometric assessment of both free base and counterion for proper impurity quantitation in Ticagrelor API [1].

Reference standard handling Salt form selection Quantitative analysis

Primary Application Scenarios for (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine in Pharmaceutical Quality Control


Analytical Method Development and Validation (AMV) for Ticagrelor Impurity Profiling

This compound serves as a critical reference material for developing and validating HPLC, UPLC, or LC-MS methods to detect and quantify process-related impurities during Ticagrelor API synthesis . Its distinct retention time relative to the difluoro analog (EP Impurity E) enables method specificity assessment .

In-Process Control (IPC) During Ticagrelor API Manufacturing

Pharmaceutical manufacturers use (1R,2S)-2-(3-Fluorophenyl)cyclopropanamine as a process impurity marker to monitor reaction progression and purification efficiency in Ticagrelor synthesis . The qHNMR methodology described by Bhavaraju et al. provides a rigorous approach for stoichiometric verification [1].

Reference Standard Qualification and Purity Assignment

Commercial suppliers and contract research organizations require this compound to establish and qualify in-house reference standards. Orthogonal analytical methods, including qHNMR with ethylene carbonate internal standard, enable accurate purity determination without reliance on a pre-existing reference standard of the same material [1].

Regulatory Submission Support for Generic Ticagrelor (ANDA) Filings

Generic drug developers procuring this impurity standard for Abbreviated New Drug Applications (ANDA) must demonstrate that their analytical methods can resolve and quantify all process-related impurities . Proper documentation of impurity standards is essential for demonstrating analytical control to regulatory agencies .

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